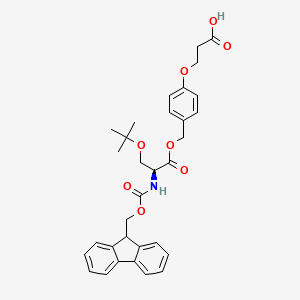

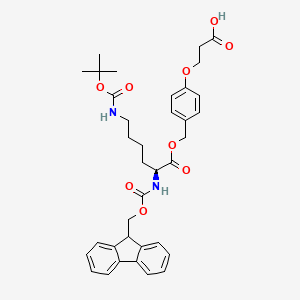

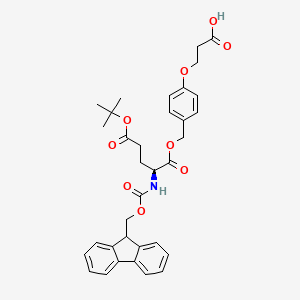

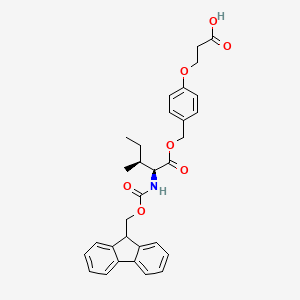

Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH” is a derivative of the amino acid lysine. It is used as a reagent in Fmoc solid-phase peptide synthesis . The Fmoc group is a fluorenylmethoxycarbonyl protective group for the amino group, and Boc (tert-butoxycarbonyl) is a protective group for the side chain amino group .

Synthesis Analysis

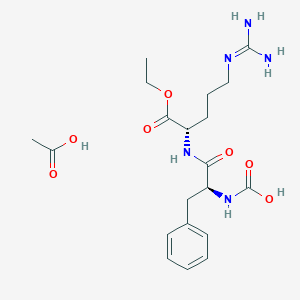

This compound can be synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] . The Fmoc solid-phase peptide synthesis (SPPS) method is commonly used for the synthesis of this compound .Molecular Structure Analysis

The molecular formula of “this compound” is C26H32N2O6 . The InChI string and SMILES string provide a detailed description of the molecule’s structure .Chemical Reactions Analysis

In the context of peptide synthesis, the Boc group is readily removed with trifluoroacetic acid (TFA) during the cleavage of the peptide product from the resin . The Fmoc group can be removed with piperidine in DMF .Physical and Chemical Properties Analysis

“this compound” is a solid substance. Its optical activity is [α]20/D −12±1°, c = 1% in DMF .Mécanisme D'action

Target of Action

Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH is a derivative of the amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine residues. Lysine, being a basic amino acid, often plays a crucial role in protein structure and function through its interaction with other amino acids and its potential for various post-translational modifications.

Mode of Action

This compound is used as a reagent in Fmoc solid-phase peptide synthesis . In this process, it is used to add a lysine residue to a growing peptide chain. The Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups serve as protective groups that prevent unwanted reactions during the synthesis process. Once the lysine residue has been added to the peptide, these protective groups can be removed to allow further reactions to occur .

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that this compound can be used for the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . This suggests that Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH may interact with enzymes, proteins, and other biomolecules involved in these reactions.

Temporal Effects in Laboratory Settings

It is known that this compound can be used for the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies.

Propriétés

IUPAC Name |

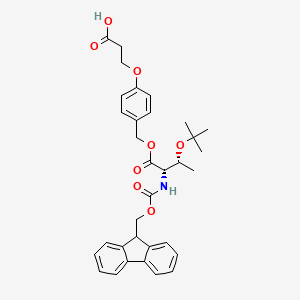

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxymethyl]phenoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N2O9/c1-36(2,3)47-34(42)37-20-9-8-14-31(33(41)45-22-24-15-17-25(18-16-24)44-21-19-32(39)40)38-35(43)46-23-30-28-12-6-4-10-26(28)27-11-5-7-13-29(27)30/h4-7,10-13,15-18,30-31H,8-9,14,19-23H2,1-3H3,(H,37,42)(H,38,43)(H,39,40)/t31-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJZTRVQGRYLFZ-HKBQPEDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

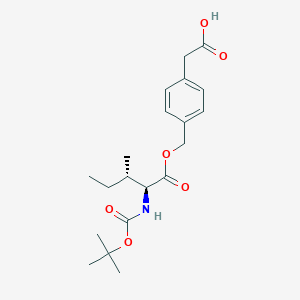

![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)

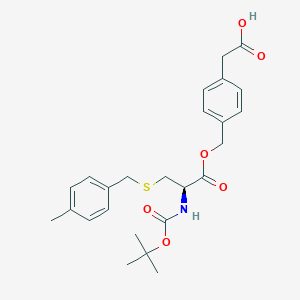

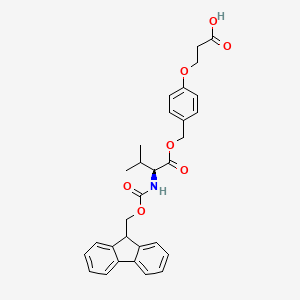

![N-cyclohexylcyclohexanamine;2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B6289876.png)